molecular formula C6H13ClN2O2S B11741384 N'-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide

N'-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide

Cat. No.: B11741384
M. Wt: 212.70 g/mol
InChI Key: ZDNNSRHCNHBWLH-UHFFFAOYSA-N
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Description

N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropropanesulfonyl group attached to a dimethylmethanimidamide moiety, which imparts distinct chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloropropanesulfonyl chloride with N,N-dimethylmethanimidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethyl acetate, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropanesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The presence of the sulfonyl group allows for addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Scientific Research Applications

N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloropropanesulfonyl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H13ClN2O2S

Molecular Weight

212.70 g/mol

IUPAC Name

N'-(3-chloropropylsulfonyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H13ClN2O2S/c1-9(2)6-8-12(10,11)5-3-4-7/h6H,3-5H2,1-2H3

InChI Key

ZDNNSRHCNHBWLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NS(=O)(=O)CCCCl

Origin of Product

United States

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